

An In-Depth Technical Guide to the Predicted Physical Properties of 3H-Carbazole

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Compound of Interest

Compound Name: 3H-carbazole

Cat. No.: B1241628

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This technical guide provides a comprehensive overview of the predicted physical properties of **3H-carbazole**, a tautomer of the more common 9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document outlines key physicochemical parameters, details the experimental protocols for their determination, and presents logical workflows for property analysis.

Introduction to 3H-Carbazole

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their unique electronic and photophysical properties.^{[1][2]} They form the core structure in various pharmaceuticals and functional organic materials.^{[1][2]} **3H-carbazole** is one of the tautomeric forms of carbazole, existing in equilibrium with the more stable 9H-carbazole.^{[3][4]} Understanding the physical properties of these tautomers is crucial for predicting their behavior in different chemical and biological systems, which is fundamental for applications in materials science and medicinal chemistry.

Caption: Tautomeric relationship between 9H-carbazole and **3H-carbazole**.

Predicted and Comparative Physical Properties

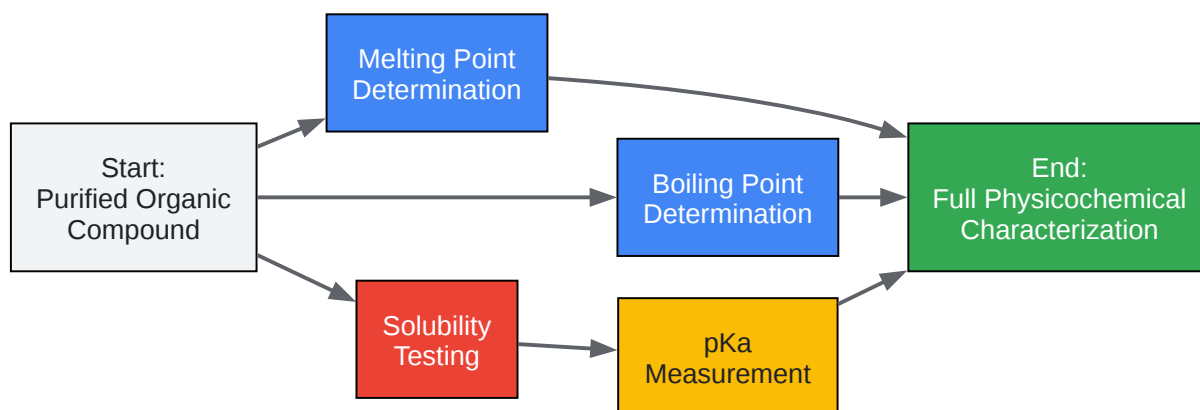
Quantitative data for **3H-carbazole** is primarily based on computational predictions due to its lower stability compared to 9H-carbazole. The following table summarizes the computed properties for **3H-carbazole** and provides the experimental values for the well-characterized 9H-carbazole for comparative analysis.

Property	3H-Carbazole (Predicted)	9H-Carbazole (Experimental)
Molecular Formula	C ₁₂ H ₉ N	C ₁₂ H ₉ N
Molecular Weight	167.21 g/mol [4]	167.21 g/mol [3]
Melting Point	Data not available	245 °C[3]
Boiling Point	Data not available	355 °C
XLogP3	2.4[4]	3.7
pKa	Data not available	Approximated between -2.4 and -3.8[3]

Note: XLogP3 is a computed value that indicates lipophilicity. A higher value suggests greater lipid solubility.

Experimental Protocols for Physical Property Determination

While specific experimental data for **3H-carbazole** is scarce, the following are standard, validated protocols for determining the key physical properties of organic compounds.



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Caption: General experimental workflow for physical property characterization.

The melting point is a critical indicator of a solid compound's purity.^[5]

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.^[6] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or automated systems).^{[6][7]}
 - Capillary tubes (sealed at one end).^{[7][8]}
 - Mortar and pestle for sample grinding.^[9]
- Methodology:
 - Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.^{[7][8]} The tube is tapped gently or dropped through a long glass tube to ensure the sample is tightly packed at the bottom.^{[6][7]}
 - Measurement: The capillary tube is placed in the heating block of the melting point apparatus.^[7]
 - Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.^{[8][9]}
 - Observation: The temperature range is recorded from the point the first drop of liquid appears (onset of melting) to the point where the entire sample becomes a clear liquid.^{[7][9]}

The boiling point provides insight into the volatility and intermolecular forces of a liquid.

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^{[10][11][12]}
- Apparatus:

- Small test tube or distillation flask.[\[10\]](#)[\[13\]](#)
- Thermometer.
- Capillary tube (sealed at one end).[\[10\]](#)
- Heating bath (e.g., paraffin oil).[\[10\]](#)
- Methodology (Micro-scale):
 - Setup: A few milliliters of the liquid are placed in a small test tube. A thermometer is positioned so that its bulb is just above the liquid's surface to measure the vapor temperature.[\[13\]](#)
 - Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[\[10\]](#)[\[14\]](#)
 - Heating: The apparatus is heated gently in a liquid bath. As the temperature rises, air trapped in the capillary tube will bubble out.[\[10\]](#)
 - Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[\[10\]](#)
 - Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[10\]](#)

Solubility provides information on the polarity and functional groups of a compound.

- Principle: The "like dissolves like" principle is applied, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[\[15\]](#) Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Apparatus:
 - Set of test tubes.
 - Graduated pipettes or droppers.

- Vortex mixer (optional).
- Methodology:
 - Solvent Selection: A range of solvents with varying polarities is used, typically including water (polar), ethanol (intermediate), and a non-polar organic solvent like hexane or toluene.[19] Additionally, 5% aqueous HCl and 5% aqueous NaOH are used to test for basic and acidic functional groups.[16]
 - Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).[16]
 - Observation: The mixture is agitated thoroughly. The compound's solubility is observed and categorized as soluble, partially soluble, or insoluble.[20] For immiscible liquids, the relative position of the layers can provide density information relative to the solvent.[20]

The pKa value quantifies the acidity of a compound.

- Principle: The pKa is the negative logarithm of the acid dissociation constant (K_a). It is the pH at which the protonated and deprotonated forms of the compound are present in equal concentrations.
- Apparatus:
 - pH meter and electrode.
 - Burette.
 - Stir plate and stir bar.
 - UV-Vis spectrophotometer (for spectrophotometric method).
- Methodology (Potentiometric Titration):
 - Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO for sparingly soluble compounds.[21]

- Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).[21][22]
- Data Collection: The pH of the solution is measured and recorded after each incremental addition of the titrant.[22]
- Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[21][22]
- Alternative Methods: Spectrophotometry and NMR spectroscopy are also powerful techniques for pKa determination, particularly for compounds with chromophores or for measurements in non-aqueous solvents.[21][22][23]

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